

A Comparative Guide to M40 TFA and Other Galanin Receptor Ligands

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Compound of Interest

Compound Name: M40 TFA

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For researchers and professionals in drug development, understanding the nuanced interactions of ligands with galanin receptors is paramount for designing targeted therapeutics. This guide provides an objective comparison of **M40 TFA** with other notable galanin receptor ligands, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Introduction to Galanin Receptors and Their Ligands

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.^{[1][2][3]} These receptors are distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including pain, epilepsy, depression, and energy metabolism.^{[1][2][3]} The distinct signaling pathways associated with each receptor subtype—GalR1 and GalR3 primarily coupling to inhibitory G α i/o proteins and GalR2 mainly to stimulatory G α q/11 proteins—offer opportunities for selective therapeutic intervention.^{[1][3]} A diverse array of synthetic and endogenous ligands has been developed to probe the function of these receptors. Among these is M40, a chimeric peptide that has been instrumental in differentiating galanin receptor subtypes.^{[4][5]}

M40 TFA: A Profile

M40 is a synthetic peptide amide, [galanin-(1-12)-Pro³-(Ala-Leu)₂-Ala amide], that has been characterized as a potent, non-selective galanin receptor antagonist.[4][5] It exhibits high affinity for galanin binding sites in various tissues, including the hippocampus, hypothalamus, and spinal cord.[4][5] Interestingly, its pharmacological profile is complex; while it acts as an antagonist in the central nervous system, it displays weak partial agonist activity at peripheral GalR2 receptors.[4][5] This dual activity has been pivotal in suggesting the existence of distinct galanin receptor subtypes.[4][5]

Comparative Analysis of Ligand Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (K_i or IC₅₀ values) of **M40 TFA** and other key galanin receptor ligands for the different receptor subtypes.

Ligand	Receptor Subtype	Binding Affinity (nM)	Source
M40	GalR1	1.82 (K _i)	
GalR2	5.1 (K _i)		
Galanin Binding Sites (rat brain)	3 - 15 (IC ₅₀)	[4]	
Galanin (endogenous)	GalR1, GalR2, GalR3	High Affinity	[6]
Gal-B2 (NAX 5055)	GalR1	3.5	[7]
GalR2	51.5	[7]	
Galanin (2-11) (AR-M1896)	GalR1	>1000	
GalR2	2.4	[8]	
M15	Galanin Receptors (unspecified)	~10-fold higher affinity than galanin	[9]

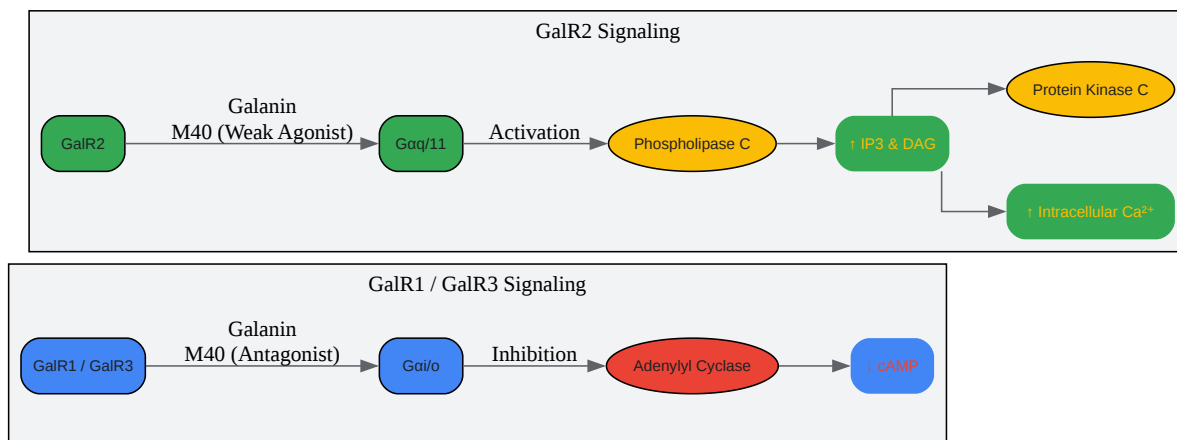
Functional Activity at Galanin Receptors

Beyond binding, the functional consequence of ligand-receptor interaction is crucial. The following table outlines the functional activities of various galanin ligands.

Ligand	Receptor Subtype	Functional Activity	Assay	Source
M40	Central Galanin Receptors	Antagonist	In vivo feeding and acetylcholine release	[4] [5]
Peripheral GalR2	Weak Partial Agonist	Insulin release and cAMP accumulation	[4] [5]	
Galanin	GalR1/GalR3	Agonist	Inhibition of cAMP production	[2] [10]
GalR2	Agonist	Stimulation of inositol phosphate production	[2] [10]	
Galanin (2-11) (AR-M1896)	GalR2	Agonist	Functional assays	[6]
M40-derived tracers	GalR1	Agonist	β -arrestin recruitment (EC50: 6-33 nM)	[11]

Galanin Receptor Signaling Pathways

The differential coupling of galanin receptor subtypes to distinct G proteins initiates divergent intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional effects of ligands like **M40 TFA**.





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